Ethyl2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate
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Overview
Description
Ethyl2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate typically involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a suitable catalyst. This reaction proceeds through a condensation mechanism, forming the benzothiazole ring system. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, may involve more scalable and efficient methods such as microwave irradiation or one-pot multicomponent reactions. These methods can enhance the yield and reduce the reaction time, making the process more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: Research has indicated its potential use in developing new drugs for treating diseases such as tuberculosis and cancer.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to its antibacterial or antifungal effects. The exact molecular targets and pathways involved can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Ethyl2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate can be compared with other benzothiazole derivatives, such as:
3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its antibacterial activity.
2-arylbenzothiazoles: These compounds have shown a wide range of biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific structural features, such as the presence of the difluoroacetate group, which can influence its reactivity and biological activity.
Biological Activity
Ethyl 2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. Benzothiazoles are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article focuses on the biological activity of ethyl 2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
Ethyl 2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate has a unique structure characterized by the presence of a benzothiazole ring and difluoroacetate moiety. The structural formula can be represented as follows:
This compound's specific substitutions contribute to its biological activity by influencing its interaction with various biological targets.
Benzothiazole derivatives typically exhibit their biological effects through the inhibition of specific enzymes and modulation of biochemical pathways. Ethyl 2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate is believed to interact with targets such as:
- Dihydroorotase : Involved in pyrimidine biosynthesis.
- DNA gyrase : A target for antibacterial agents.
- Aldose reductase : Associated with diabetic complications.
These interactions can lead to alterations in cellular processes such as DNA replication and protein synthesis, thereby exerting therapeutic effects.
Biological Activities
Research has demonstrated that ethyl 2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate exhibits several significant biological activities:
Antimicrobial Activity
Studies have shown that benzothiazole derivatives possess antimicrobial properties against various pathogens. Ethyl 2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate has been tested against bacteria and fungi, showing promising results in inhibiting growth.
Anticancer Activity
The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicate that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular metabolism.
Anti-inflammatory Effects
Ethyl 2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate has been reported to reduce inflammation markers in various models. This activity may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies and Research Findings
Properties
Molecular Formula |
C11H9F2NO2S |
---|---|
Molecular Weight |
257.26 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C11H9F2NO2S/c1-2-16-10(15)11(12,13)9-14-7-5-3-4-6-8(7)17-9/h3-6H,2H2,1H3 |
InChI Key |
KDRGYBAMJDOFRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=NC2=CC=CC=C2S1)(F)F |
Origin of Product |
United States |
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